(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile
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Description
Molecular Structure Analysis
The molecular structure of “(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile” consists of a pyrrolidin-2-ylidene group attached to a (5-chloro-2-fluorophenyl)sulfonyl group. The exact structure would require more detailed analysis or experimental data.Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, [(2-Fluorophenyl)sulfonyl]acetonitrile, are as follows :Scientific Research Applications
Anion Binding and Color Change Signalling
Compounds with pyrrolidinyl and sulfonyl groups have been studied for their ability to bind anions and signal this binding through color changes. This property is particularly useful in the development of sensors and indicators for environmental and biological monitoring. For instance, pyrrole derivatives have shown changes in color upon binding with specific anions, a feature that could be leveraged in designing novel sensors (Camiolo et al., 2003).
Sulfonation and Synthesis of Sulfonamide Derivatives
Sulfonyl groups play a crucial role in the sulfonation process, leading to the formation of sulfonamide derivatives. These derivatives are significant in pharmaceuticals, showing diverse biological activities. The efficient sulfonation of pyrroles using chlorosulfonic acid in acetonitrile has been studied, providing a pathway to synthesize sulfonamide derivatives that could have therapeutic applications (Janosik et al., 2006).
Electrochemical Applications
Compounds containing sulfonyl groups have been explored for their electrochemical applications, including their use as electrolyte additives in lithium-ion batteries. For example, the addition of (phenylsulfonyl)acetonitrile has been shown to improve the performance and longevity of lithium-ion batteries by forming a solid electrolyte interface on the cathode, highlighting potential applications in energy storage technologies (Deng et al., 2019).
Polymer Synthesis and Characterization
The structural motifs present in "(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile" are relevant to polymer science, especially in the synthesis and characterization of conducting polymers. These compounds are integral to developing materials for electronics, including sensors and electrochromic devices. Research has focused on the electrochemical polymerization of related compounds, potentially leading to applications in electronic devices and materials science (Yiğitsoy et al., 2007).
Fluorophores and Optical Properties
The synthesis and study of compounds similar in structure, especially those containing pyrrolidinyl and sulfonyl groups, have revealed their potential as fluorophores. These compounds exhibit significant fluorescence properties, making them candidates for use in optical materials, sensors, and imaging applications. The ability to modify the optical properties through structural adjustments provides a versatile platform for designing new materials for photonic technologies (Hagimori et al., 2016).
The detailed examination of these studies suggests that "(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile" could find applications in areas ranging from sensor development to pharmaceuticals, electrochemical devices, materials science, and photonic technologies. The specific chemical structure of this compound, including its sulfonyl and pyrrolidinyl groups, underpins its potential versatility and utility in scientific research.
Properties
IUPAC Name |
(2E)-2-(5-chloro-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-8-3-4-9(14)11(6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOUYVKRBLIIC-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)F)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)Cl)F)/NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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